Lead bis(N,N-diethyldithiocarbamate)

Descripción general

Descripción

Lead bis(N,N-diethyldithiocarbamate) is a coordination complex that belongs to the family of dithiocarbamates. These compounds are known for their ability to form stable complexes with various metals, including lead. The compound is characterized by its chelating properties, which make it useful in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lead bis(N,N-diethyldithiocarbamate) can be synthesized through a salt metathesis reaction. The general procedure involves the reaction of lead(II) acetate with sodium N,N-diethyldithiocarbamate in an aqueous medium. The reaction is typically carried out at room temperature, and the product precipitates out of the solution.

Industrial Production Methods: In an industrial setting, the synthesis of lead bis(N,N-diethyldithiocarbamate) follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous stirring and controlled addition of reactants to maintain the desired reaction conditions.

Análisis De Reacciones Químicas

Thermal Decomposition

Pb(DDTC)₂ undergoes controlled thermal decomposition to form lead sulfide (PbS), a process exploited in nanomaterial synthesis.

Mechanism and Conditions

-

Primary products: PbS (39.77–44.60% residue yield) and volatile byproducts (e.g., CS₂, diethylamine) .

-

Pathway:

The reaction proceeds via cleavage of Pb–S bonds and ligand degradation .

Applications

Hydrolysis and Acid Reactions

Pb(DDTC)₂ reacts with water or acids, leading to ligand dissociation and release of toxic byproducts.

Key Findings

-

Acidic conditions (pH < 4) enhance decomposition rates 10-fold compared to neutral water .

-

Released CS₂ contributes to neurotoxicity in biological systems .

Oxidation Reactions

The compound participates in redox reactions, particularly with strong oxidizers.

Examples

-

Hydrogen Peroxide (H₂O₂):

-

Forms lead oxide and sulfate ions.

-

-

Atmospheric Oxygen:

-

Prolonged air exposure oxidizes sulfur atoms, forming sulfoxides and sulfones.

-

Ligand Substitution

The dithiocarbamate ligands exhibit exchangeability with stronger-field ligands.

Notable Reactions

-

With Phosphines (PR₃):

-

Forms phosphine-coordinated lead complexes.

-

-

With Cyanide (CN⁻):

-

Cyanide displaces dithiocarbamate, forming stable cyanocomplexes.

-

Coordination with Metal Ions

Pb(DDTC)₂ acts as a ligand donor in heterometallic complexes.

Examples

-

With Copper(II):

-

With Zinc(II):

-

Used in lead sequestration from environmental samples.

-

Environmental and Biological Interactions

Aplicaciones Científicas De Investigación

1.1. Synthesis of Metal Complexes

Lead bis(N,N-diethyldithiocarbamate) is widely used as a reagent in the synthesis of other metal complexes. Its ability to form stable chelates with transition metals enhances its utility in coordination chemistry. Dithiocarbamates are known for their strong metal-binding properties, making them effective ligands for various metal ions .

1.2. Catalysis

Dithiocarbamate compounds, including lead bis(N,N-diethyldithiocarbamate), have been employed as catalysts in organic transformations. They facilitate reactions such as coupling reactions and polymerization processes due to their solubility in organic solvents and chemical stability .

2.1. Heavy Metal Detoxification

The chelating properties of lead bis(N,N-diethyldithiocarbamate) are leveraged in biological assays for heavy metal detoxification. It binds to toxic metals, thereby reducing their bioavailability and toxicity in biological systems .

2.2. Anticancer Research

Research has indicated potential anticancer properties associated with dithiocarbamates, including lead bis(N,N-diethyldithiocarbamate). Studies suggest that these compounds may inhibit specific enzymes involved in cancer progression, presenting opportunities for therapeutic development .

3.1. Nanomaterials Synthesis

Lead bis(N,N-diethyldithiocarbamate) serves as a precursor for synthesizing lead sulfide (PbS) nanoparticles through thermal decomposition processes. These nanoparticles have applications in electronics, photovoltaics, and catalysis due to their unique optical and electronic properties .

3.2. Rubber Industry

In the rubber industry, lead bis(N,N-diethyldithiocarbamate) is utilized as a vulcanization accelerator, enhancing the mechanical properties of rubber products.

3.3. Flotation Agents

The compound is also used as a flotation agent in ore beneficiation processes, improving the recovery rates of minerals such as galena from sulfide ores .

Case Studies

Mecanismo De Acción

The mechanism of action of lead bis(N,N-diethyldithiocarbamate) involves its ability to chelate metal ions. The dithiocarbamate ligands form strong bonds with metal ions, stabilizing them in various oxidation states. This chelating property is exploited in various applications, including metal detoxification and catalysis.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit enzymes by binding to metal cofactors.

Metal Detoxification: It binds to toxic metal ions, facilitating their removal from biological systems.

Comparación Con Compuestos Similares

- Copper bis(N,N-diethyldithiocarbamate)

- Zinc bis(N,N-diethyldithiocarbamate)

- Nickel bis(N,N-diethyldithiocarbamate)

Comparison: Lead bis(N,N-diethyldithiocarbamate) is unique due to its specific chelating properties with lead ions. While similar compounds with copper, zinc, and nickel also exhibit chelating properties, the stability and reactivity of the lead complex make it particularly useful in applications requiring strong metal binding and stabilization.

Actividad Biológica

Lead bis(N,N-diethyldithiocarbamate) (Pb(DDTC)₂) is a complex compound formed from lead and the dithiocarbamate ligand N,N-diethyldithiocarbamate (DDTC). This compound has garnered attention due to its diverse biological activities, including potential applications in cancer treatment, antimicrobial properties, and environmental remediation. This article explores the biological activity of Pb(DDTC)₂, supported by data tables and case studies.

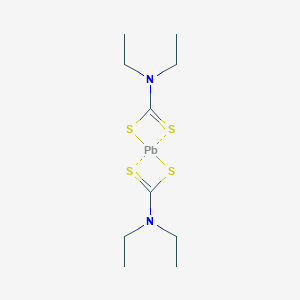

Chemical Structure and Properties

The molecular formula of Lead bis(N,N-diethyldithiocarbamate) is C₁₀H₂₀N₂PbS₄. The compound exhibits a bidentate coordination mode with lead ions, which contributes to its stability and biological activity. The synthesis of this complex typically involves the reaction of lead salts with diethyldithiocarbamate in aqueous media, yielding a product characterized by strong metal-binding properties due to the sulfur donor atoms in the dithiocarbamate ligand .

Anticancer Properties

Research has indicated that dithiocarbamate complexes, including Pb(DDTC)₂, may possess anticancer properties. A study on diethyldithiocarbamate (DDTC) revealed its ability to inhibit proteasomal activity in cancer cells, leading to apoptosis in prostate and breast cancer models. The mechanism is thought to involve copper chelation, which disrupts cellular homeostasis and induces cell death .

Case Study:

- In vitro studies demonstrated that DDTC-copper complexes significantly decreased the expression of androgen receptors and induced apoptosis in cancer cells. This suggests that Pb(DDTC)₂ could potentially act through similar mechanisms due to its structural similarities with DDTC .

Antimicrobial Activity

Lead bis(N,N-diethyldithiocarbamate) has also shown antimicrobial properties. Dithiocarbamates are recognized for their effectiveness against a variety of pathogens, including bacteria and fungi. Studies have reported that dithiocarbamate derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Dithiocarbamate Complexes

| Compound | Target Organisms | Activity Level |

|---|---|---|

| Lead bis(DDTC) | Staphylococcus aureus | Moderate |

| Sodium diethyldithiocarbamate | Escherichia coli | High |

| Copper-DDTC complex | Candida albicans | Moderate |

| Zinc-DDTC complex | Pseudomonas aeruginosa | Low |

The inclusion of metal ions in dithiocarbamate complexes often enhances their bioactivity. For instance, Pb(DDTC)₂ may exhibit synergistic effects when combined with other metal ions, enhancing its antimicrobial profile .

Environmental Remediation

Dithiocarbamates are also employed in environmental applications , particularly for heavy metal remediation. Lead bis(N,N-diethyldithiocarbamate) has been studied for its efficacy in removing lead ions from contaminated water sources due to its strong binding affinity for heavy metals.

Table 2: Heavy Metal Removal Efficiency

| Dithiocarbamate Complex | Heavy Metal Ion Removed | Removal Efficiency (%) |

|---|---|---|

| Lead bis(N,N-diethyldithiocarbamate) | Lead (Pb²⁺) | >90 |

| Sodium diethyldithiocarbamate | Copper (Cu²⁺) | >85 |

| Zinc diethyldithiocarbamate | Cadmium (Cd²⁺) | >80 |

Studies indicate that Pb(DDTC)₂ can effectively chelate lead ions, facilitating their removal from aqueous environments, thereby reducing toxicity levels .

Toxicity and Safety Considerations

While Pb(DDTC)₂ exhibits promising biological activities, it is essential to consider its toxicity profile. Dithiocarbamates can have neurotoxic effects at high concentrations due to their ability to inhibit acetylcholinesterase activity . Long-term exposure studies have shown that certain dithiocarbamates can induce reproductive toxicity and endocrine disruption in animal models.

Safety Measures:

- Monitoring exposure levels in occupational settings is crucial.

- Further research is needed to establish safe dosage ranges for therapeutic applications.

Propiedades

IUPAC Name |

N,N-diethylcarbamodithioate;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11NS2.Pb/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFSWQKNABTKAT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2PbS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169986 | |

| Record name | Carbamic acid, diethyldithio-, lead(II) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17549-30-3 | |

| Record name | Bis(diethyldithiocarbamato)lead | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17549-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, diethyldithio-, lead(II) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017549303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, diethyldithio-, lead(II) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(diethyldithiocarbamato-S,S')lead | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.